2-Bromophenylboronic acid

説明

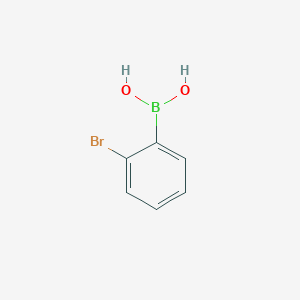

2-Bromophenylboronic acid is an organic compound with the molecular formula C6H6BBrO2. It is a derivative of boronic acid and is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its white to off-white powder form and has a melting point of approximately 113°C .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylboronic acid typically involves the following steps:

Starting Material: 2-Bromoaniline is used as the starting material.

Diazotization and Iodination: 2-Bromoaniline undergoes diazotization followed by iodination to form 1-Bromo-2-iodobenzene.

Magnesium Iodide Exchange: The intermediate 1-Bromo-2-iodobenzene is then subjected to magnesium iodide exchange using isopropylmagnesium bromide to produce o-bromophenylmagnesium bromide.

Substitution Reaction: The o-bromophenylmagnesium bromide undergoes a substitution reaction with trimethyl borate to form methyl o-bromophenylboronic acid.

Hydrolysis: Finally, methyl o-bromophenylboronic acid is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 2-Bromophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it couples with aryl halides or vinyl esters using palladium catalysts to form carbon-carbon bonds.

Amidation Reactions: It catalyzes the formation of amide bonds from amines and carboxylic acids, promoting greener amidations without the need for preactivation of the carboxylic acid.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Trimethyl Borate: Used in the synthesis of this compound.

Isopropylmagnesium Bromide: Used in magnesium iodide exchange reactions.

Major Products:

Carbon-Carbon Bonded Compounds: Formed through Suzuki-Miyaura coupling.

Amides: Formed through amidation reactions.

科学的研究の応用

Organic Synthesis

Amidation Reactions

2-Bromophenylboronic acid serves as a catalyst in the formation of amide bonds from carboxylic acids and amines. This reaction is notable for its environmentally friendly profile, promoting greener amidation processes due to reduced waste and energy consumption. The compound effectively facilitates direct amidation, which is crucial in synthesizing pharmaceuticals and agrochemicals .

Table 1: Amidation Conditions Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amidation | Tetrakis(triphenylphosphine)palladium(0), K2CO3 in THF, reflux | 89% |

| Amidation | Tetrakis(triphenylphosphine)palladium(0), K2CO3 in ethanol/water/toluene | 73.68% |

Benzyne Precursors

The compound can be converted into benzyne intermediates when treated with bases like t-BuOK in the presence of palladium catalysts. These intermediates are valuable for synthesizing polycyclic aromatic hydrocarbons through trimerization reactions, leading to compounds such as triphenylene .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been explored for its potential in drug development due to its ability to modify biological targets through boronate ester formation. This property is particularly useful in creating prodrugs that enhance bioavailability or target specificity .

Material Science

Polymer Chemistry

The compound is also employed in polymer chemistry as a building block for synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronic devices and sensors .

Case Studies

Case Study 1: Direct Amidation of Carboxylic Acids

A study demonstrated the efficiency of this compound in catalyzing the direct amidation of various carboxylic acids with amines under mild conditions. The reaction yielded high conversions with minimal by-products, showcasing its potential for industrial applications .

Case Study 2: Synthesis of Polycyclic Aromatics

Research highlighted the use of this compound in generating benzyne intermediates that were subsequently trimerized to form complex polycyclic aromatic hydrocarbons. This method provided a novel route for synthesizing materials with potential applications in organic electronics .

作用機序

The mechanism of action of 2-Bromophenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes:

Oxidative Addition: Palladium catalyst undergoes oxidative addition with the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bonded product.

類似化合物との比較

- 3-Bromophenylboronic Acid

- 4-Bromophenylboronic Acid

- Phenylboronic Acid

Comparison: 2-Bromophenylboronic acid is unique due to its specific bromine substitution at the ortho position, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers (3-Bromophenylboronic acid and 4-Bromophenylboronic acid), it exhibits different reactivity patterns in Suzuki-Miyaura coupling and other reactions .

生物活性

2-Bromophenylboronic acid (CAS No. 244205-40-1) is a boronic acid derivative notable for its diverse applications in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its role as an inhibitor of hormone-sensitive lipase and its utility in various coupling reactions, particularly in the Suzuki reaction. This article reviews the biological activities of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : CHBBrO

- Molecular Weight : 200.83 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents

Inhibition of Hormone-Sensitive Lipase

This compound has been identified as an effective inhibitor of hormone-sensitive lipase (HSL), an enzyme crucial for lipid metabolism. HSL plays a significant role in the mobilization of fatty acids from adipose tissue, and its inhibition can have implications for metabolic disorders such as obesity and diabetes. Research indicates that the compound can modulate lipid levels by affecting HSL activity, potentially serving as a therapeutic target for metabolic diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of boronic acids, including this compound. The compound has shown selective labeling of bacterial membranes, particularly in strains resistant to conventional antibiotics. For instance, a study demonstrated that a derivative of this compound could selectively bind to Staphylococcus aureus, highlighting its potential as a scaffold for developing new antibacterial agents .

Applications in Organic Synthesis

In addition to its biological applications, this compound is widely used in organic synthesis, particularly for carbon-carbon bond formation via Suzuki coupling reactions. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and materials science .

Case Study: Inhibition Mechanism

A study investigated the mechanism by which this compound inhibits HSL activity. The research utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound. Results indicated a dose-dependent inhibition, with significant reductions in fatty acid release observed at micromolar concentrations.

| Concentration (µM) | % Inhibition |

|---|---|

| 0 | 0 |

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

This data suggests that this compound could be developed into a therapeutic agent targeting lipid metabolism disorders .

Spectroscopic Analysis

Spectroscopic studies have characterized the structural properties of this compound using techniques such as FT-IR and NMR. These studies provide insights into the molecular interactions and conformational dynamics relevant to its biological activity .

特性

IUPAC Name |

(2-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVCYMZAEQRYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378346 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244205-40-1 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。